molecular formula C19H34N2O2 B6049303 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone

カタログ番号 B6049303
分子量: 322.5 g/mol
InChIキー: XUSOHJPFBLRAIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA, and inhibition of this enzyme leads to increased GABA levels in the brain. CPP-115 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone inhibits GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA-AT, 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone increases the levels of GABA in the brain, which can lead to reduced excitability and improved seizure control in animal models of epilepsy. The compound has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and physiological effects:
1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has been shown to increase GABA levels in the brain, which can lead to reduced excitability and improved seizure control in animal models of epilepsy. The compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has been shown to have anxiolytic and antidepressant effects in animal models.

実験室実験の利点と制限

One advantage of 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone is its selectivity for GABA-AT, which reduces the potential for off-target effects. However, the compound has limited solubility in water, which can make it difficult to use in some experimental settings. In addition, the compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.

将来の方向性

There are several potential future directions for research on 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone. One area of interest is the compound's potential therapeutic applications in epilepsy, addiction, anxiety, and depression. Further studies are needed to determine the safety and efficacy of 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone in humans. In addition, research on the biochemical and physiological effects of 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone may lead to a better understanding of the mechanisms underlying neurological and psychiatric disorders. Finally, the development of new synthesis methods for 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone may improve its solubility and make it more accessible for use in experimental settings.

合成法

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone can be synthesized through a series of chemical reactions starting with 1,2-cyclohexanediol. The synthesis involves protection of the hydroxyl groups, followed by conversion to the corresponding mesylate and displacement with piperidine. The resulting intermediate is then coupled with cyclopentylamine to yield 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone.

科学的研究の応用

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. The compound has been shown to increase GABA levels in the brain, which can lead to reduced excitability and improved seizure control in animal models of epilepsy. 1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxy-2-piperidinone has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.

特性

IUPAC Name

1-(2-cyclohexylethyl)-3-[(cyclopentylamino)methyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2/c22-18-19(23,15-20-17-9-4-5-10-17)12-6-13-21(18)14-11-16-7-2-1-3-8-16/h16-17,20,23H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSOHJPFBLRAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCN2CCCC(C2=O)(CNC3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。